Stiripentol

Description

Stiripentol is an anticonvulsant drug used in the treatment of epilepsy as an adjunct therapy along with [DB00349] and [DB00313]. This drug is currently approved in the USA, Canada, and European countries as oral tablets marketed as Diacomit. FDA approval of this drug was granted on August 20, 2018,. Unrelated to other anticonvulsants, this compound belongs to the group of aromatic allylic alcohols and may potentiate the effect of other antiepileptic drugs (AEDs) due to pharmacokinetic interactions. It elevates the levels of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter that regulates electrical activity in the central nervous system.

This compound is a structurally unique anticonvulsant that has been introduced as adjuvant therapy of Dravet syndrome, a rare form of severe childhood epilepsy. There is limited information on the safety of this compound, but it has not been associated with serum aminotransferase elevations or linked to cases of clinically apparent liver injury.

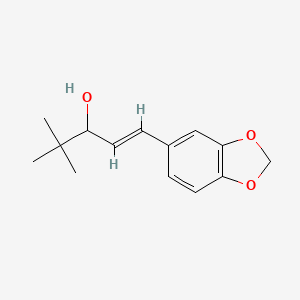

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLNKMRFIPWSOY-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(/C=C/C1=CC2=C(C=C1)OCO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80860609 | |

| Record name | (1E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49763-96-4, 137767-55-6 | |

| Record name | Stiripentol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049763964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stiripentol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09118 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (1E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stiripentol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STIRIPENTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R02XOT8V8I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

73-74 | |

| Record name | Stiripentol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09118 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Stiripentol on GABAergic Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stiripentol is an antiepileptic drug with a multifaceted mechanism of action, primarily centered on the potentiation of GABAergic neurotransmission. This technical guide provides a comprehensive overview of the molecular interactions of this compound with the GABAergic system, with a focus on its direct modulation of GABA-A receptors. This document synthesizes key quantitative data, details common experimental protocols used to elucidate its mechanism, and provides visual representations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors

The principal anticonvulsant effect of this compound is attributed to its action as a positive allosteric modulator of GABA-A receptors.[1][2][3] Unlike other modulators that bind to well-defined sites (e.g., benzodiazepines, barbiturates), this compound interacts with a unique site on the GABA-A receptor complex.[1][2] This interaction enhances the receptor's affinity for its endogenous ligand, γ-aminobutyric acid (GABA), without altering the maximum achievable response at saturating GABA concentrations. The clinical implication of this mechanism is a potentiation of inhibitory neurotransmission, leading to a reduction in neuronal hyperexcitability.

Subunit-Specific Modulation

The modulatory effect of this compound is not uniform across all GABA-A receptor isoforms. It exhibits a notable preference for receptors containing the α3 and δ subunits.

-

α3-Containing Receptors: The heightened activity at α3-containing receptors is particularly significant. These subunits are more prominently expressed in the developing brain, which may underlie the pronounced efficacy of this compound in treating childhood-onset epilepsies such as Dravet syndrome.

-

δ-Containing Receptors: this compound is also a potent modulator of GABA-A receptors that include the δ subunit. These receptors are typically located extrasynaptically and are responsible for mediating tonic inhibition in response to ambient GABA levels. By enhancing the function of these receptors, this compound can augment the baseline level of inhibition in the brain.

Independence from Other Modulatory Sites

Experimental evidence confirms that this compound's binding site is distinct from those of other major classes of GABA-A receptor modulators. Its activity is not blocked by antagonists of the benzodiazepine or neurosteroid binding sites. Furthermore, this compound and benzodiazepines appear to act independently and their effects can be additive, which is relevant for polytherapy regimens.

Additional Mechanisms Contributing to GABAergic Enhancement

Beyond its direct action on GABA-A receptors, this compound is reported to further enhance GABAergic tone through other mechanisms:

-

Inhibition of GABA Transaminase: this compound can inhibit GABA transaminase, the enzyme responsible for the degradation of GABA.

-

Inhibition of Synaptosomal GABA Uptake: The reuptake of GABA from the synaptic cleft is also impeded by this compound.

Both of these actions lead to an increase in the concentration of GABA available to activate postsynaptic receptors.

Quantitative Data Summary

The following tables summarize the key quantitative findings from electrophysiological studies on the effects of this compound on GABA-A receptors.

| Parameter | Receptor Subunit Composition | Condition | Value | Reference |

| GABA EC50 | α3β3γ2L | GABA alone | 45.2 µM | |

| GABA EC50 | α3β3γ2L | GABA + 100 µM this compound | 6.2 µM | |

| This compound (100 µM) Potentiation of GABA-evoked Current | ||||

| Receptor Subunit Composition | Mean % Potentiation ± SEM | |||

| α1β3γ2L | 250 ± 30 | |||

| α3β3γ2L | 450 ± 50 | |||

| α1β3δ | 380 ± 60 | |||

| α3β3δ | 520 ± 70 |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the effects of this compound on GABAergic neurotransmission.

Patch-Clamp Electrophysiology on Recombinant GABA-A Receptors

This technique is crucial for studying the direct effects of this compound on specific GABA-A receptor subtypes.

4.1.1. Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK-293T) cells are commonly used due to their low endogenous receptor expression and high transfection efficiency.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/ml penicillin, and 100 µg/ml streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection: cDNAs encoding the desired GABA-A receptor subunits (e.g., α3, β3, γ2L) are transiently transfected into the HEK-293T cells using a lipid-based transfection reagent like Lipofectamine 2000. A reporter plasmid, such as one encoding Green Fluorescent Protein (GFP), is often co-transfected to identify successfully transfected cells for recording. Recordings are typically performed 24-48 hours post-transfection.

4.1.2. Electrophysiological Recording

-

Recording Configuration: Whole-cell patch-clamp recordings are performed.

-

External Solution (in mM): 145 NaCl, 2.5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 145 CsCl, 2 CaCl2, 2 MgCl2, 10 HEPES, and 10 EGTA, with pH adjusted to 7.2 with CsOH.

-

Drug Application: A rapid solution exchange system is used to apply GABA and this compound to the recorded cell. This compound is typically co-applied with GABA.

-

Data Acquisition and Analysis: Currents are recorded using an patch-clamp amplifier, filtered at 2 kHz, and digitized at 10 kHz. Data analysis is performed using software such as pCLAMP or AxoGraph. Concentration-response curves are generated by fitting the data to the Hill equation.

Receptor Binding Assays

While specific binding assay protocols for this compound are less commonly detailed in the literature due to its nature as an allosteric modulator rather than a competitive binder at a radioligand site, a hypothetical approach to investigate its allosteric effects would involve:

4.2.1. Membrane Preparation

-

Brain tissue (e.g., rat cortex) or cells expressing the GABA-A receptor of interest are homogenized in a buffered solution.

-

The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.

4.2.2. Binding Assay

-

Membranes are incubated with a radiolabeled ligand that binds to a specific site on the GABA-A receptor (e.g., [3H]flumazenil for the benzodiazepine site or [3H]muscimol for the GABA site).

-

The incubation is performed in the presence and absence of varying concentrations of this compound.

-

The reaction is terminated by rapid filtration, and the amount of radioactivity bound to the membranes is quantified by liquid scintillation counting.

-

An increase or decrease in the binding of the radioligand in the presence of this compound would indicate an allosteric interaction.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound's multifaceted enhancement of GABAergic neurotransmission.

Caption: Workflow for characterizing this compound's effects using patch-clamp.

Conclusion

This compound exerts its anticonvulsant effects through a sophisticated and multi-targeted enhancement of the GABAergic system. Its primary mechanism involves the positive allosteric modulation of GABA-A receptors, with a notable selectivity for α3- and δ-containing subtypes. This direct action is complemented by its ability to increase synaptic GABA concentrations by inhibiting GABA reuptake and degradation. The unique pharmacological profile of this compound, particularly its subunit selectivity, provides a strong rationale for its clinical efficacy in specific epilepsy syndromes. Further research into the precise molecular determinants of its binding site could pave the way for the development of novel, highly selective GABAergic modulators.

References

- 1. The effects of this compound on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The anticonvulsant this compound acts directly on the GABAA receptor as a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The anti-convulsant this compound acts directly on the GABA(A) receptor as a positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

Stiripentol as a Positive Allosteric Modulator of GABA-A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stiripentol (STP), an antiepileptic drug primarily used in the treatment of Dravet syndrome, exerts its therapeutic effects in part through the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms, subunit selectivity, and experimental characterization of this compound's interaction with GABA-A receptors. It is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of neuroscience and pharmacology. This document details the modulatory effects of this compound on GABA-A receptor function, presents quantitative data in a structured format, outlines key experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction to this compound and GABA-A Receptors

This compound is a structurally unique, aromatic allylic alcohol that is chemically distinct from other antiepileptic drugs.[1] Its multifaceted mechanism of action includes the inhibition of cytochrome P450 enzymes, which slows the metabolism of other co-administered antiepileptic drugs, and a direct modulatory effect on GABA-A receptors.[4]

GABA-A receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. These receptors are ligand-gated ion channels that are permeable to chloride ions. Upon binding of the neurotransmitter GABA, the channel opens, leading to an influx of chloride, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability. The receptor is a pentameric complex composed of various subunits, with the most common isoforms in the brain consisting of two α, two β, and one γ subunit. The specific subunit composition of the receptor determines its physiological and pharmacological properties, including its sensitivity to modulatory drugs.

Mechanism of Action of this compound at GABA-A Receptors

This compound acts as a positive allosteric modulator of GABA-A receptors, meaning it enhances the effect of GABA without directly activating the receptor itself. Its binding site is distinct from those of other well-known modulators such as benzodiazepines, barbiturates, and neurosteroids.

The primary mechanism by which this compound potentiates GABAergic neurotransmission is by increasing the apparent affinity of the receptor for GABA and prolonging the duration of GABA-activated channel opening. This leads to a leftward shift in the GABA concentration-response curve, indicating that a lower concentration of GABA is required to elicit a given response in the presence of this compound. Notably, this compound does not increase the maximal response to saturating concentrations of GABA. In addition to its modulatory effects, this compound can act as a weak partial agonist at GABA-A receptors, directly activating the channel to a small degree.

Signaling Pathway of this compound's Action

The following diagram illustrates the signaling pathway of GABA-A receptor activation and its positive modulation by this compound.

References

- 1. The anticonvulsant this compound acts directly on the GABAA receptor as a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interactions between modulators of the GABAA receptor: this compound and benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Stiripentol's Impact on Voltage-Gated Sodium and T-Type Calcium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stiripentol (STP), an antiepileptic drug primarily indicated for the treatment of Dravet syndrome, exhibits a multi-target mechanism of action.[1][2][3] This technical guide provides an in-depth analysis of this compound's effects on two critical classes of ion channels implicated in neuronal excitability: voltage-gated sodium channels (NaV) and T-type calcium channels (CaV3). While the primary anticonvulsant activity of this compound is often attributed to its positive allosteric modulation of GABAA receptors, its interactions with these voltage-gated ion channels contribute significantly to its therapeutic profile and potential neuroprotective effects.[1][3] This document synthesizes the available quantitative data, details the experimental methodologies used in key studies, and provides visual representations of the underlying mechanisms and workflows.

Interaction with Voltage-Gated Sodium Channels (NaV)

This compound has been demonstrated to block voltage-gated sodium channels, a mechanism commonly associated with anticonvulsant properties. This action is considered a contributing factor to its efficacy in controlling seizures. Studies have shown that this compound exhibits a strong affinity for site 2 of the voltage-gated sodium channel. This interaction leads to a reduction in sodium influx, which in turn can decrease neuronal hyperexcitability.

The blockade of NaV channels by this compound may also play a role in its observed neuroprotective effects. By limiting the excessive sodium entry that occurs during excitotoxic events, this compound can help to mitigate the downstream consequences of neuronal damage.

It is noteworthy that the specific subtype of voltage-gated sodium channel targeted by this compound has not yet been definitively identified. While Dravet syndrome is often associated with loss-of-function mutations in the SCN1A gene, which encodes the NaV1.1 channel predominantly found in inhibitory interneurons, this compound's blockade of sodium channels appears to contribute to seizure control. This suggests a complex interplay of effects, potentially involving the modulation of sodium channels on excitatory neurons, such as NaV1.2, NaV1.3, and NaV1.6, which could help to rebalance the excitatory/inhibitory tone in the brain.

Quantitative Data

Currently, specific IC50 values for the inhibition of voltage-gated sodium channel isoforms by this compound from direct electrophysiological studies are not extensively reported in the public domain. The available information points to a significant blockade of sodium influx activated by veratridine, but a precise dose-response relationship for individual NaV channel subtypes remains to be fully elucidated.

| Channel Subtype | Parameter | Value | Reference |

| Voltage-Gated Sodium Channels (General) | Effect | Significant blockade of veratridine-activated Na+ entry | |

| Voltage-Gated Sodium Channels (General) | Binding | Strong affinity for site 2 |

Table 1: Summary of this compound's Effect on Voltage-Gated Sodium Channels. This table summarizes the qualitative effects of this compound on voltage-gated sodium channels based on available literature.

Inhibition of T-Type Calcium Channels (CaV3)

This compound has been shown to inhibit low-voltage-activated T-type calcium channels, which are known to play a crucial role in the thalamocortical oscillations that underlie absence seizures. This inhibitory action on T-type calcium channels represents a distinct mechanism that could contribute to this compound's broad spectrum of anti-seizure activity.

Quantitative Data

Electrophysiological studies using patch-clamp techniques have provided specific IC50 values for the inhibition of the three T-type calcium channel subtypes by this compound. These studies have demonstrated that this compound inhibits all three isoforms (CaV3.1, CaV3.2, and CaV3.3) at clinically relevant concentrations, with a higher specificity for the CaV3.3 subtype.

| Channel Subtype | IC50 (µM) | Hill Coefficient | Reference |

| CaV3.1 (h) | 69.16 | 1.71 | |

| CaV3.2 (h) | 64.35 | 1.68 | |

| CaV3.3 (h) | 36.6 | 1.19 |

Table 2: Inhibitory Potency of this compound on Human T-Type Calcium Channel Subtypes. This table presents the half-maximal inhibitory concentration (IC50) and Hill coefficient for this compound on the three human T-type calcium channel isoforms.

Experimental Protocols

The following sections detail the methodologies employed in the electrophysiological assessment of this compound's effects on T-type calcium channels.

Whole-Cell Patch-Clamp Recordings for T-Type Calcium Channels

Objective: To determine the inhibitory effect of this compound on human CaV3.1, CaV3.2, and CaV3.3 channels expressed in mammalian cell lines.

Cell Lines:

-

Chinese Hamster Ovary (CHO) cells transiently transfected with cDNA for human CaV3.1 and CaV3.3.

-

Human Embryonic Kidney (HEK293) cells stably transfected with cDNA for human CaV3.2.

Electrophysiological Recordings:

-

Technique: Manual whole-cell patch-clamp.

-

Amplifier and Software: EPC-10 amplifier and PatchMaster software (HEKA Electronics).

-

Pipettes: Borosilicate glass pipettes with a resistance of 2.5–6.0 MΩ.

-

Seal Resistance: >1 GΩ.

-

Holding Potential: -100 mV.

-

Test Pulse: Depolarization to -25 mV for 250 ms.

-

Frequency: 0.1 Hz.

-

Data Acquisition: Sampled at 20 kHz and filtered at 10 kHz.

Solutions:

-

Intracellular Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES; pH 7.2 (adjusted with CsOH).

-

Extracellular Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-Glucose, 10 HEPES; pH 7.4 (adjusted with NaOH).

-

This compound Preparation: Dissolved in dimethylsulfoxide (DMSO). The final DMSO concentration in the recording chamber is kept low (e.g., 0.3%) to minimize solvent effects.

Experimental Procedure:

-

Establish a gigaohm seal between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -100 mV.

-

Apply depolarizing voltage steps to -25 mV for 250 ms at a frequency of 0.1 Hz to elicit T-type calcium currents.

-

Record baseline currents in the vehicle control solution.

-

Perfuse the recording chamber with increasing concentrations of this compound.

-

Record the peak current amplitude at each concentration until a steady-state effect is observed.

-

Wash out the drug to observe the reversibility of the effect.

Data Analysis:

-

The peak inward current at each this compound concentration is measured and normalized to the baseline current.

-

The concentration-response data are fitted with a two-parameter logistic function to determine the IC50 and Hill coefficient.

Visualizations

Signaling Pathway of this compound's Action on Ion Channels

Caption: Mechanism of this compound's action on voltage-gated ion channels.

Experimental Workflow for Patch-Clamp Analysis

Caption: Workflow for determining this compound's IC50 on ion channels.

Conclusion

This compound's interaction with voltage-gated sodium and T-type calcium channels is a key aspect of its multifaceted mechanism of action. The blockade of NaV channels likely contributes to the reduction of neuronal hyperexcitability and may offer neuroprotective benefits. The well-characterized inhibition of T-type calcium channels, particularly the CaV3.3 subtype, provides a rationale for its efficacy in controlling absence seizures. The quantitative data and detailed protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to further understand the pharmacology of this compound and to develop novel antiepileptic therapies. Further research is warranted to elucidate the specific voltage-gated sodium channel subtypes targeted by this compound and to fully characterize the kinetic effects of this interaction.

References

Stiripentol's Impact on Lactate Dehydrogenase and Brain Energy Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stiripentol (STP), an antiepileptic drug approved for the treatment of Dravet syndrome, possesses a multifaceted mechanism of action that extends beyond its well-established role as a positive allosteric modulator of GABA-A receptors. A significant component of its efficacy involves the modulation of brain energy metabolism, primarily through the inhibition of the enzyme lactate dehydrogenase (LDH). This guide provides an in-depth examination of this compound's interaction with LDH, its subsequent effects on neuronal energy pathways, and the experimental methodologies used to investigate these phenomena. By altering the lactate-pyruvate balance, this compound influences neuronal excitability, mimicking a ketogenic state and contributing to its anticonvulsant and potential neuroprotective properties.

Introduction: Beyond GABAergic Modulation

While the anticonvulsant effects of this compound have been historically attributed to its enhancement of GABAergic inhibition, a growing body of evidence highlights its role as a key modulator of cerebral energy metabolism.[1][2] Neuronal excitation is an energy-intensive process, and dysregulation of brain energy homeostasis is increasingly recognized as a key factor in the pathogenesis of epilepsy.[1] this compound's unique chemical structure allows it to interfere with core metabolic pathways, offering a distinct mechanism for reducing neuronal hyperexcitability. This guide focuses on a pivotal aspect of this metabolic modulation: the direct inhibition of lactate dehydrogenase (LDH) and its downstream consequences on brain function.[3][4]

Mechanism of Action: Intersection of Metabolism and Neurotransmission

This compound's therapeutic effects arise from a combination of direct and indirect actions that collectively decrease neuronal firing and protect against seizure-induced injury.

-

Positive Allosteric Modulation of GABA-A Receptors : STP enhances the activity of GABA-A receptors, particularly those containing α3 and δ subunits, which increases the duration of chloride channel opening and potentiates inhibitory neurotransmission. This primary action reduces overall network excitability.

-

Inhibition of Lactate Dehydrogenase (LDH) : STP directly inhibits LDH, a critical enzyme in anaerobic glycolysis that interconverts pyruvate and lactate. This action is central to its effects on energy metabolism.

-

Inhibition of Cytochrome P450 (CYP) Enzymes : STP is a known inhibitor of several CYP isoenzymes (e.g., CYP1A2, CYP2C19, CYP3A4), which slows the metabolism of co-administered antiepileptic drugs, thereby increasing their plasma concentrations and efficacy.

-

Modulation of Ion Channels : Studies have shown that STP can block voltage-gated sodium and T-type calcium channels, further contributing to the reduction of neuronal excitability and offering neuroprotective benefits.

This guide will focus primarily on the LDH inhibition mechanism and its metabolic consequences.

Impact on Lactate Dehydrogenase (LDH)

Lactate dehydrogenase is a crucial enzyme that catalyzes the reversible conversion of pyruvate to lactate, with the concomitant oxidation/reduction of NADH to NAD+. In the brain, LDH is a key component of the astrocyte-neuron lactate shuttle (ANLS), a fundamental pathway for providing energy substrates to neurons.

This compound acts as a noncompetitive inhibitor of LDH, binding to a site distinct from the enzyme's lactate and pyruvate binding sites. This inhibition affects both the forward (pyruvate-to-lactate) and reverse (lactate-to-pyruvate) reactions. The primary isoforms targeted in the brain are LDH-1 (LDHB) and LDH-5 (LDHA). By impeding LDH activity, this compound disrupts the ANLS, which has profound effects on neuronal metabolism and excitability.

Quantitative Data on LDH Inhibition

While specific IC50 values for this compound are not consistently reported in the literature, in vitro studies have quantified its inhibitory effects. The data highlights a moderate direct inhibition, which may be amplified in the complex in vivo environment.

| Compound | Concentration | LDH Isoform(s) | Inhibition Percentage | Assay Type | Reference |

| This compound | 500 µM | Mammalian LDH | ~40% | Spectrophotometric | |

| This compound | 500 µM | Human LDHA (hLDHA) | ~10% | Kinetic Spectrofluorometric | |

| Novel STP Analogs | 500 µM | Human LDHA (hLDHA) | 46% - 72% | Kinetic Spectrofluorometric |

Note: Differences in reported inhibition percentages can be attributed to variations in experimental conditions and assay methodologies.

Impact on Brain Energy Metabolism

The inhibition of LDH by this compound initiates a cascade of metabolic shifts that ultimately contribute to reduced neuronal excitability.

-

Disruption of the Astrocyte-Neuron Lactate Shuttle : By inhibiting LDH in both astrocytes and neurons, STP reduces the availability of lactate as a primary energy source for neurons, forcing a shift in substrate utilization.

-

Mimicking a Ketogenic State : The metabolic alterations induced by LDH inhibition are similar to those seen with a ketogenic diet. This state is characterized by a shift from glucose to ketone bodies as the brain's main fuel source, which is known to have a seizure-suppressing effect.

-

Neuronal Hyperpolarization : The reduction in glycolytic flux and subsequent decrease in ATP production is thought to activate ATP-sensitive potassium (K-ATP) channels. The opening of these channels leads to potassium efflux, causing hyperpolarization of the neuronal membrane and making it less likely to fire an action potential.

-

Neuroprotection : Beyond its anticonvulsant action, this compound has demonstrated neuroprotective properties. It can reduce neuronal injury resulting from conditions like oxygen-glucose deprivation and glutamate excitotoxicity. This effect may be linked to both its metabolic-sparing actions and its ability to block voltage-gated ion channels.

Signaling and Metabolic Pathway Diagrams

The following diagrams illustrate the key pathways and logical relationships described.

Experimental Protocols

Investigating the effects of this compound on LDH and neuronal metabolism requires specific in vitro and ex vivo assays. Below are detailed, representative methodologies.

In Vitro LDH Inhibition Assay (Colorimetric)

This protocol assesses the direct inhibitory effect of this compound on LDH activity in a cell-free system.

1. Reagent Preparation:

- Assay Buffer: Prepare a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).

- LDH Enzyme: Reconstitute purified LDH (e.g., rabbit muscle LDH) in assay buffer to a working concentration.

- Substrate (Pyruvate): Prepare a stock solution of sodium pyruvate in assay buffer.

- Cofactor (NADH): Prepare a fresh stock solution of β-NADH in assay buffer. Protect from light.

- Inhibitor (this compound): Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

2. Assay Procedure:

- In a 96-well microplate, add assay buffer, this compound (or vehicle control), and LDH enzyme solution to each well.

- Incubate the plate for a predefined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

- Initiate the enzymatic reaction by adding the NADH and pyruvate solutions to each well.

- Immediately measure the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is proportional to LDH activity.

3. Data Analysis:

- Calculate the rate of reaction (V) for each concentration of this compound.

- Normalize the activity to the vehicle control to determine the percentage of inhibition.

- Plot percentage inhibition against this compound concentration to determine the IC50 value.

A[label="Reagent Preparation\n(Buffer, LDH, NADH, Pyruvate, STP)", fillcolor="#F1F3F4", fontcolor="#202124"];

B[label="Plate Setup\nAdd Buffer, STP (or Vehicle),\nand LDH to 96-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

C [label="Pre-incubation\n(Allow STP-LDH Interaction)", fillcolor="#FBBC05", fontcolor="#202124"];

D [label="Reaction Initiation\nAdd NADH and Pyruvate", fillcolor="#34A853", fontcolor="#FFFFFF"];

E [label="Kinetic Measurement\nRead Absorbance at 340 nm\nover time", fillcolor="#EA4335", fontcolor="#FFFFFF"];

F [label="Data Analysis\nCalculate Reaction Rates\nDetermine % Inhibition & IC50", fillcolor="#5F6368", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F;

}

Metabolic Analysis in Acute Brain Slices

This ex vivo protocol allows for the study of this compound's effects on the metabolism and electrophysiology of intact neuronal circuits.

1. Slice Preparation:

- Anesthetize and decapitate a rodent (e.g., mouse or rat) according to approved animal welfare protocols.

- Rapidly dissect the brain and place it in ice-cold, carbogenated (95% O2 / 5% CO2) cutting solution (e.g., NMDG- or sucrose-based ACSF) to minimize excitotoxicity.

- Cut coronal or sagittal slices (e.g., 300 µm thick) containing the brain region of interest (e.g., hippocampus) using a vibratome.

- Transfer slices to a recovery chamber containing standard ACSF bubbled with carbogen and allow them to recover at a slightly elevated temperature (e.g., 32-34°C) for at least one hour.

2. Experimental Treatment:

- Transfer recovered slices to a recording chamber continuously perfused with carbogenated ACSF at a physiological temperature.

- Establish a baseline recording of metabolic (e.g., using Seahorse XF Analyzer to measure oxygen consumption rate) or electrophysiological (e.g., field potentials) activity.

- Perfuse the slices with ACSF containing this compound at the desired concentration(s).

- Record changes in metabolic rates or electrophysiological parameters in response to the drug application.

3. Metabolite Analysis (Optional):

- At the end of the experiment, snap-freeze the brain slices.

- Perform metabolite extraction and quantify levels of lactate, pyruvate, ATP, and other key metabolites using techniques such as mass spectrometry or HPLC.

Conclusion and Future Directions

This compound's inhibitory action on lactate dehydrogenase is a critical, yet perhaps underappreciated, component of its antiepileptic profile. By disrupting the astrocyte-neuron lactate shuttle and inducing a metabolic state that disfavors neuronal hyperexcitability, this compound leverages a mechanism distinct from classical channel modulation and GABAergic enhancement. This metabolic approach not only contributes to seizure control but may also confer neuroprotective benefits.

Future research should focus on elucidating the precise IC50 values of this compound and its metabolites on different LDH isoforms. Further investigation into the activation of K-ATP channels and the downstream metabolic consequences in various brain regions will provide a more complete picture of its mechanism. The development of novel this compound analogs with enhanced LDH inhibitory potency could represent a promising therapeutic strategy for epilepsy and other neurological disorders characterized by metabolic dysregulation.

References

Preclinical In Vivo Models for Studying Stiripentol's Anticonvulsant Properties: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical in vivo models utilized to investigate the anticonvulsant properties of Stiripentol (STP). This compound, an aromatic allylic alcohol structurally distinct from other antiepileptic drugs, has demonstrated significant efficacy, particularly in the treatment of Dravet syndrome.[1][2] This document details the experimental models, protocols, and key findings that have elucidated its mechanisms of action and therapeutic potential.

Introduction to this compound's Anticonvulsant Profile

This compound's anticonvulsant activity is multifaceted, involving both direct effects on neuronal excitability and indirect effects through the potentiation of other antiseizure medications (ASMs).[3][4] Its primary mechanisms of action include:

-

Positive Allosteric Modulation of GABAA Receptors: this compound enhances GABAergic neurotransmission by binding to a unique site on the GABAA receptor, increasing the duration of channel opening.[1] This effect is particularly pronounced on receptors containing α3 and δ subunits, which may explain its efficacy in childhood-onset epilepsies.

-

Inhibition of GABA Metabolism and Reuptake: Early studies suggested that this compound increases cerebral GABA concentrations by inhibiting GABA transaminase and synaptosomal GABA reuptake.

-

Inhibition of Cytochrome P450 (CYP) Enzymes: this compound is a potent inhibitor of several CYP isoenzymes, including CYP3A4, CYP2C19, and CYP1A2. This inhibition slows the metabolism of co-administered ASMs like clobazam and carbamazepine, thereby increasing their plasma concentrations and anticonvulsant effects.

-

Modulation of Ion Channels: Evidence suggests that this compound can also inhibit voltage-gated sodium and T-type calcium channels, contributing to its broad-spectrum anticonvulsant activity.

-

Inhibition of Lactate Dehydrogenase (LDH): At higher concentrations, this compound inhibits LDH, an enzyme involved in neuronal energy metabolism. This action may reduce neuronal excitability.

Key Preclinical In Vivo Models

A variety of animal models have been instrumental in characterizing the anticonvulsant profile of this compound. These models can be broadly categorized into those with induced seizures and genetic models that recapitulate specific epilepsy syndromes.

Induced Seizure Models

These models utilize chemical or electrical stimuli to induce seizures in otherwise healthy animals, typically rodents. They are valuable for initial screening and characterization of anticonvulsant efficacy.

-

Pentylenetetrazol (PTZ)-Induced Seizure Model: PTZ is a GABAA receptor antagonist that induces clonic and tonic-clonic seizures. This model is predictive of efficacy against absence and myoclonic seizures. This compound has demonstrated dose-dependent protection in this model.

-

Maximal Electroshock (MES) Model: The MES test induces generalized tonic-clonic seizures and is a primary screen for drugs effective against this seizure type.

-

Lithium-Pilocarpine Model of Status Epilepticus: This model induces prolonged seizures (status epilepticus) and subsequent neuronal injury. This compound has been shown to reduce seizure severity and offer neuroprotective effects in this model.

Genetic Models of Epilepsy

Genetic models, particularly those for Dravet syndrome, have been crucial in confirming the clinical relevance of this compound's anticonvulsant effects.

-

Scn1a Mouse Models of Dravet Syndrome: Mutations in the SCN1A gene are the primary cause of Dravet syndrome. Mouse models with heterozygous loss-of-function mutations in the corresponding Scn1a gene, such as the Scn1aA1783V/WT mouse, exhibit key features of the human condition, including spontaneous seizures and susceptibility to hyperthermia-induced seizures. This compound, especially in combination with clobazam and valproic acid, has shown significant efficacy in reducing seizure frequency and increasing the threshold for thermally induced seizures in these models.

-

Gabrg2+/Q390X Mouse Model: This model carries a mutation in the gene encoding the γ2 subunit of the GABAA receptor and is also associated with an epileptic encephalopathy similar to Dravet syndrome. Studies in these mice have highlighted the synergistic anticonvulsant effects of this compound when co-administered with a benzodiazepine like diazepam.

-

WAG/Rij Rat Model of Absence Seizures: This is a genetic model that displays spontaneous spike-and-wave discharges characteristic of absence seizures. This compound has been shown to suppress these discharges, suggesting a potential role in treating absence seizures, possibly through its action on T-type calcium channels.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from various in vivo studies investigating this compound's anticonvulsant efficacy.

Table 1: Efficacy of this compound in Induced Seizure Models

| Model | Species | This compound Dose (mg/kg, i.p.) | Endpoint | Efficacy | Reference |

| Pentylenetetrazol (PTZ) | Rat (P21) | 350 | Seizure Occurrence | Significant suppression | |

| Pentylenetetrazol (PTZ) | Rat (P75) | 350 | Seizure Occurrence | No significant effect | |

| Lithium-Pilocarpine | Rat (P21) | 350 | Status Epilepticus Occurrence | Significant suppression | |

| Lithium-Pilocarpine | Rat (P75) | 350 | Status Epilepticus Occurrence | No significant effect | |

| Low-dose PTZ (Absence) | Rat | 300 | Spike-and-Wave Discharges | Almost completely abolished |

Table 2: Efficacy of this compound in Genetic Epilepsy Models

| Model | Species | Treatment | Endpoint | Efficacy | Reference |

| Scn1aA1783V/WT (Dravet) | Mouse | STP add-on to Clobazam + Valproic Acid | Spontaneous Seizure Frequency | Significantly reduced (p=0.0003) | |

| Scn1aA1783V/WT (Dravet) | Mouse | STP add-on to Clobazam + Valproic Acid | Hyperthermia-induced Seizure Temperature | Significantly elevated (p=0.0018) | |

| Gabrg2+/Q390X | Mouse | STP + Diazepam | Seizure-related Events | Greatly attenuated | |

| WAG/Rij (Absence) | Rat | 300 mg/kg STP | Spike-and-Wave Discharge Duration & Number | Significantly decreased |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol for Pentylenetetrazol (PTZ)-Induced Seizure Testing

Objective: To assess the efficacy of this compound in preventing or delaying the onset of chemically-induced clonic and tonic-clonic seizures.

Materials:

-

Male Wistar rats (Postnatal day 21 and 75)

-

This compound solution

-

Vehicle control (e.g., saline with Tween 80)

-

Pentylenetetrazol (PTZ) solution (e.g., 60 mg/kg in saline)

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Observation chambers

-

Video recording equipment

Procedure:

-

Acclimate animals to the testing environment.

-

Administer this compound (e.g., 150, 250, or 350 mg/kg, i.p.) or vehicle control to different groups of rats.

-

After a predetermined pre-treatment time (e.g., 60 minutes), administer a convulsant dose of PTZ (i.p.).

-

Immediately place the animal in an observation chamber and record its behavior for at least 30 minutes.

-

Score the seizure activity based on a standardized scale (e.g., Racine scale). Key parameters to measure include the latency to the first myoclonic jerk, the incidence of generalized clonic seizures, and the incidence of tonic-clonic seizures with mortality.

-

Compare the seizure scores and latencies between the this compound-treated and vehicle-treated groups.

Protocol for Hyperthermia-Induced Seizure Testing in Scn1a Mouse Models

Objective: To evaluate the efficacy of this compound in increasing the temperature threshold for seizure induction in a genetic model of Dravet syndrome.

Materials:

-

Scn1aA1783V/WT mice and wild-type littermates

-

This compound, Clobazam, and Valproic Acid formulations for administration (e.g., in food pellets or via osmotic minipumps)

-

Heating lamp or another controlled heat source

-

Rectal thermometer for monitoring core body temperature

-

Observation chamber

Procedure:

-

Treat mice with the drug combination (e.g., this compound add-on to Clobazam and Valproic Acid) or vehicle for a specified period (e.g., 14 days).

-

Place the mouse in the observation chamber under the heat source.

-

Continuously monitor the core body temperature using a rectal probe.

-

Observe the animal for signs of seizure onset (e.g., wild running, clonus, tonic extension).

-

Record the body temperature at which the first seizure is observed.

-

Immediately remove the animal from the heat source upon seizure onset to allow for recovery.

-

Compare the seizure-inducing temperature between the treated and control groups.

Protocol for Spontaneous Seizure Monitoring in Genetic Models

Objective: To assess the effect of this compound on the frequency and duration of spontaneous seizures in genetic epilepsy models.

Materials:

-

Genetically modified mice (e.g., Scn1aA1783V/WT) implanted with electrodes for electroencephalogram (EEG) recording.

-

Video-EEG monitoring system.

-

Drug administration setup (e.g., osmotic minipumps for continuous delivery, medicated food pellets).

Procedure:

-

Surgically implant EEG electrodes over the cortex of the mice and allow for recovery.

-

Record baseline video-EEG for a specified period (e.g., several days to weeks) to determine the baseline frequency of spontaneous seizures.

-

Administer the treatment regimen (e.g., this compound add-on to Clobazam and Valproic Acid) or vehicle.

-

Continuously record video-EEG throughout the treatment period.

-

Analyze the EEG recordings to identify and quantify electrographic seizures.

-

Correlate electrographic seizures with behavioral manifestations observed in the video recordings.

-

Compare the frequency, duration, and severity of seizures before and during treatment, and between treated and control groups.

Visualization of Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to this compound's pharmacology and preclinical evaluation.

Caption: Mechanisms of this compound's anticonvulsant action.

Caption: General workflow for preclinical evaluation of this compound.

Conclusion

The preclinical in vivo evaluation of this compound has been extensive, utilizing a range of induced and genetic seizure models. These studies have been pivotal in elucidating its multiple mechanisms of action, including its direct effects on GABAergic neurotransmission and its significant pharmacokinetic interactions with other antiseizure medications. The data consistently demonstrate this compound's robust anticonvulsant properties, particularly in models of Dravet syndrome, providing a strong rationale for its clinical use in this and potentially other severe epilepsy syndromes. Future preclinical research may focus on further delineating the role of its other mechanisms, such as ion channel modulation and metabolic inhibition, in its overall therapeutic profile.

References

The Structural-Activity Relationship of Stiripentol and Its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stiripentol, an antiepileptic drug primarily used in the treatment of Dravet syndrome, presents a unique chemical scaffold with a multifaceted mechanism of action. This technical guide delves into the critical structural features of this compound and its analogs that govern their biological activity. Through a comprehensive review of preclinical data, we explore the intricate relationship between molecular modifications and their impact on anticonvulsant efficacy, GABAergic modulation, cytochrome P450 (CYP) enzyme inhibition, and neurotoxicity. This document provides detailed experimental protocols for key assays, quantitative structure-activity relationship (SAR) data presented in structured tables, and visual diagrams of signaling pathways and experimental workflows to serve as a resource for the rational design of novel anticonvulsant agents.

Introduction

This compound (STP) is a structurally unique, aromatic allylic alcohol that has demonstrated significant efficacy in controlling seizures, particularly in the context of Dravet syndrome.[1] Its chemical name is (±)-4,4-dimethyl-1-(3,4-methylenedioxyphenyl)-1-penten-3-ol. The molecule possesses a chiral center at the C3 position of the pentenol chain, and it is used clinically as a racemic mixture. The anticonvulsant activity of this compound is attributed to a combination of direct and indirect mechanisms. It acts as a positive allosteric modulator of GABAa receptors, thereby enhancing inhibitory neurotransmission.[2][3] Additionally, this compound is a potent inhibitor of several cytochrome P450 enzymes, which leads to increased plasma concentrations of co-administered antiepileptic drugs.[4]

The development of analogs of this compound is a promising avenue for discovering novel anticonvulsant agents with improved efficacy, selectivity, and safety profiles. Understanding the structural determinants of its various biological activities is paramount for such endeavors. This guide provides a detailed analysis of the structure-activity relationships of this compound and its derivatives.

Mechanisms of Action

The anticonvulsant effect of this compound is complex and involves multiple targets. The primary mechanisms are:

-

Positive Allosteric Modulation of GABAa Receptors: this compound enhances the function of GABAa receptors, the major inhibitory neurotransmitter receptors in the central nervous system. It binds to a site on the receptor that is distinct from the binding sites for GABA, benzodiazepines, and barbiturates.[3] This binding increases the affinity of the receptor for GABA and prolongs the opening of the chloride channel, leading to increased neuronal inhibition. This compound shows a degree of selectivity for GABAa receptor subtypes, with a more pronounced effect on receptors containing α3 and δ subunits.

-

Inhibition of Cytochrome P450 Enzymes: this compound is a potent inhibitor of several CYP450 isoenzymes, including CYP1A2, CYP2C19, and CYP3A4. This inhibition slows the metabolism of other co-administered antiepileptic drugs, such as clobazam and its active metabolite norclobazam, leading to elevated plasma concentrations and enhanced therapeutic effects. This drug-drug interaction is a key component of its clinical efficacy in Dravet syndrome.

-

Other Potential Mechanisms: Research suggests that this compound may also exert its effects through other pathways, including the inhibition of lactate dehydrogenase (LDH) and modulation of voltage-gated sodium and T-type calcium channels.

Signaling Pathway of GABAa Receptor Modulation

The following diagram illustrates the mechanism of this compound as a positive allosteric modulator of the GABAa receptor.

Structural-Activity Relationship (SAR) Analysis

The anticonvulsant activity and pharmacological profile of this compound are highly dependent on its chemical structure. Modifications to different parts of the molecule can significantly alter its efficacy and safety.

The Methylenedioxyphenyl (MDP) Moiety

The 1,3-benzodioxole ring is a critical pharmacophore. Its replacement or modification generally leads to a decrease in anticonvulsant activity. This group is also responsible for the mechanism-based inhibition of CYP450 enzymes, where it is metabolized to a reactive intermediate that covalently binds to the enzyme.

The Allylic Alcohol and Stereochemistry

The vinyl alcohol moiety and the chiral center at C3 are crucial for activity. The (R)-(+)-enantiomer of this compound is reported to be approximately 2.4 times more potent than the (S)-(-)-enantiomer, highlighting the importance of stereochemistry for its interaction with its biological targets.

The tert-Butyl Group

The bulky tert-butyl group plays a significant role in the molecule's potency. Modifications to this group have been explored to improve activity and reduce metabolic liabilities.

Quantitative SAR Data

The following tables summarize the available quantitative data for this compound and its analogs from preclinical anticonvulsant screening.

Table 1: Anticonvulsant Activity of this compound and its Analogs in the Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazol (scPTZ) Seizure Models.

| Compound | Modification | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |

| This compound | - | 277.7 | 115 | >300 | >2.6 (scPTZ) | |

| Analog 7h | Semicarbazone derivative | 87 | - | >300 | >3.4 (MES) | |

| Analog (±)-13b | Pyrazoline derivative | - | 110 | >300 | >2.7 (scPTZ) |

Note: Further quantitative data for a wider range of analogs is needed for a more comprehensive SAR analysis.

Table 2: In Vitro Inhibition of Cytochrome P450 Isoforms by this compound.

| CYP Isoform | Substrate | Inhibition Type | Kᵢ (µM) | IC₅₀ (µM) | Reference |

| CYP1A2 | Phenacetin | - | - | 6.6 | |

| CYP2C19 | Clobazam (N-demethylation) | Competitive | 0.516 | 3.29 | |

| CYP2C19 | Norclobazam (4'-hydroxylation) | Competitive | 0.139 | 0.276 | |

| CYP3A4 | Clobazam (N-demethylation) | Non-competitive | 1.59 | 1.58 | |

| CYP3A4 | Midazolam | - | - | 13 | |

| CYP3A4 | Testosterone | - | - | 21 | |

| CYP2C9 | Diclofenac | - | - | 130 | |

| CYP2B6 | Bupropion | - | - | 14 | |

| CYP2C8 | Paclitaxel | - | - | 6.8 |

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below.

Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds that prevent the spread of seizures.

-

Animals: Adult male mice (e.g., CD-1) are used.

-

Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Stimulation: At the time of peak effect of the drug, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

-

Endpoint: The abolition of the hindlimb tonic extensor component of the seizure is recorded as protection.

-

Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

This model is used to identify compounds that elevate the seizure threshold.

-

Animals: Adult male mice are used.

-

Drug Administration: Test compounds are administered i.p. or p.o.

-

Convulsant Administration: At the time of peak drug effect, a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously.

-

Observation: Animals are observed for 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.

-

Endpoint: The absence of clonic seizures is considered protection.

-

Data Analysis: The ED₅₀ is calculated as described for the MES test.

In Vitro Cytochrome P450 Inhibition Assay

This assay determines the potential of a compound to inhibit CYP enzymes.

-

System: Human liver microsomes or recombinant human CYP enzymes are used.

-

Incubation: The test compound at various concentrations is pre-incubated with the enzyme system and a specific probe substrate for the CYP isoform of interest in the presence of an NADPH-generating system.

-

Analysis: The formation of the metabolite of the probe substrate is quantified using LC-MS/MS.

-

Data Analysis: The concentration of the test compound that causes 50% inhibition of metabolite formation (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Kᵢ) and the mechanism of inhibition can be determined through further kinetic studies.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for anticonvulsant screening and CYP450 inhibition assays.

Synthesis of this compound and Analogs

The synthesis of this compound typically involves a Claisen-Schmidt condensation between piperonal and pinacolone to form an α,β-unsaturated ketone, followed by a selective reduction of the ketone to the corresponding allylic alcohol.

The synthesis of analogs can be achieved by using substituted benzaldehydes or different ketones in the initial condensation step, or by further chemical modifications of the this compound scaffold.

Conclusion

The structural-activity relationship of this compound is a complex interplay of its various structural components. The methylenedioxyphenyl moiety is crucial for both anticonvulsant activity and CYP inhibition. The stereochemistry of the allylic alcohol and the nature of the bulky alkyl group significantly influence potency. A thorough understanding of these SAR principles, guided by quantitative in vivo and in vitro data, is essential for the design and development of the next generation of this compound-based anticonvulsant therapies with optimized efficacy and safety profiles. This guide provides a foundational resource for researchers in this endeavor. Further systematic studies on a wider range of analogs are warranted to refine the SAR models and accelerate the discovery of novel therapeutic agents.

References

- 1. Design and synthesis of novel this compound analogues as potential anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of this compound on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The anticonvulsant this compound acts directly on the GABAA receptor as a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influence of this compound on cytochrome P450-mediated metabolic pathways in humans: in vitro and in vivo comparison and calculation of in vivo inhibition constants - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Developmental Trajectory of Stiripentol: A Technical Overview for Antiepileptic Drug Research

Introduction

Stiripentol, marketed under the brand name Diacomit®, is a structurally unique antiepileptic drug (AED) that has carved a niche in the management of Dravet syndrome, a severe and rare form of childhood epilepsy.[1][2] Unlike many of its counterparts, this compound is an aromatic allylic alcohol, a chemical distinction that foreshadows its multifaceted mechanism of action.[3][4] Its journey from initial synthesis to a key therapeutic agent for a specific patient population is a compelling case study in drug development, marked by initial setbacks and eventual success through a targeted therapeutic approach. This technical guide provides an in-depth exploration of the discovery and developmental history of this compound, designed for researchers, scientists, and drug development professionals.

Discovery and Early Development

This compound was first synthesized in 1978 by scientists at Biocodex.[5] Initially, its development was aimed at treating focal seizures in adults. However, this endeavor culminated in a failed Phase III clinical trial, temporarily halting its progress. A pivotal shift in its developmental trajectory occurred when clinical observations in France revealed a notable efficacy in patients with Dravet syndrome, particularly when used in combination with clobazam and valproate. This discovery led to a re-evaluation of this compound's therapeutic potential and a focused investigation into its efficacy for this specific, highly refractory epilepsy syndrome.

Mechanism of Action: A Dual Approach

The anticonvulsant effect of this compound is not attributed to a single mechanism but rather a combination of direct and indirect actions on the central nervous system. The precise mechanism is not fully elucidated, but research points to two primary pathways: potentiation of GABAergic inhibition and inhibition of cytochrome P450 enzymes.

Direct GABAergic Modulation

This compound acts as a positive allosteric modulator of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. It enhances the duration of GABA-A receptor channel opening in a manner similar to barbiturates, thereby increasing the inhibitory effect of GABA. Notably, this compound exhibits a degree of subunit selectivity, showing greater potentiation of GABA-A receptors containing α3 and δ subunits. The higher expression of the α3 subunit during brain development may contribute to its increased efficacy in younger patients.

Indirect Action via Cytochrome P450 Inhibition

A significant aspect of this compound's clinical utility, particularly in Dravet syndrome, stems from its potent inhibition of several cytochrome P450 (CYP) isoenzymes, including CYP1A2, CYP2C19, and CYP3A4. This inhibition slows the metabolism of other co-administered AEDs, most notably clobazam and its active metabolite, norclobazam. The resulting increase in plasma concentrations of these drugs enhances their anticonvulsant effects. This pharmacokinetic interaction is a cornerstone of its efficacy as an adjunctive therapy.

Preclinical Evaluation

The anticonvulsant properties of this compound have been validated in a range of preclinical models.

In Vitro Studies

Experimental Protocol: Whole-Cell Patch-Clamp Recordings in HEK-293T Cells

-

Cell Culture and Transfection: Human embryonic kidney (HEK-293T) cells are cultured in appropriate media. Cells are transiently transfected with cDNAs encoding for various subunits of the GABA-A receptor (e.g., α1β3γ2L, α3β3γ2L) using a suitable transfection reagent.

-

Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection. The external solution typically contains (in mM): 145 NaCl, 3 KCl, 1.5 CaCl2, 1 MgCl2, 10 HEPES, and 11 glucose, adjusted to a pH of 7.4. The internal pipette solution contains (in mM): 145 KCl, 1 MgCl2, 10 HEPES, 1.1 EGTA, 5 ATP, and 0.5 GTP, adjusted to a pH of 7.2.

-

Drug Application: GABA and this compound are applied to the cells using a rapid solution exchange system. The effect of this compound is assessed by co-application with a sub-maximal concentration of GABA.

-

Data Analysis: The potentiation of the GABA-induced current by this compound is measured and analyzed to determine its effect on the receptor's sensitivity to GABA.

These studies have demonstrated that this compound directly potentiates GABA-A receptor function, shifting the GABA concentration-response curve to the left without increasing the maximal response.

In Vivo Studies

This compound has shown efficacy in various animal models of epilepsy.

Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model in Rats

-

Animals: Adult male Sprague-Dawley or Wistar rats are used.

-

Drug Administration: this compound (e.g., 150, 300 mg/kg) or vehicle is administered intraperitoneally (i.p.) 30-60 minutes before the seizure-inducing agent.

-

Seizure Induction: A sub-convulsive dose of pentylenetetrazol (e.g., 20 mg/kg, i.p.) is administered to induce spike-and-wave discharges (SWDs), characteristic of absence seizures.

-

Data Acquisition: Electroencephalographic (EEG) activity is recorded from implanted cortical electrodes to quantify the occurrence, duration, and frequency of SWDs.

-

Outcome Measures: The primary outcome is the reduction in the total duration and number of SWDs in the this compound-treated group compared to the vehicle-treated group.

Studies using this model have shown that this compound significantly reduces SWDs, suggesting a potential role in controlling absence seizures. Other models, such as the alumina-induced epilepsy model in monkeys and the lithium-pilocarpine model of status epilepticus in rats, have further confirmed its broad anticonvulsant properties.

Clinical Development and Efficacy

The clinical development of this compound for Dravet syndrome was primarily based on two pivotal randomized, double-blind, placebo-controlled Phase 3 studies, often referred to as the STICLO trials (France and Italy).

Experimental Protocol: Phase 3 Clinical Trials in Dravet Syndrome (STICLO Trials)

-

Study Design: Randomized, double-blind, placebo-controlled, add-on therapy trials.

-

Patient Population: Children with a diagnosis of Dravet syndrome (also known as Severe Myoclonic Epilepsy in Infancy - SMEI) whose seizures were inadequately controlled with clobazam and valproate.

-

Intervention: Patients received either this compound (at a target dose of 50 mg/kg/day) or a placebo, in addition to their ongoing treatment with clobazam and valproate.

-

Primary Endpoint: The primary efficacy endpoint was the responder rate, defined as the percentage of patients with a ≥50% decrease in the frequency of generalized tonic-clonic or clonic seizures during the double-blind treatment period compared to baseline.

-

Secondary Endpoints: Included the percentage of seizure-free patients and the change in overall seizure frequency.

The results of these trials demonstrated the significant efficacy of this compound in this patient population.

Table 1: Efficacy of this compound in Pivotal Phase 3 Trials

| Efficacy Outcome | This compound Group | Placebo Group | P-value |

| Responder Rate (≥50% seizure reduction) | 72% | 7% | <0.001 |

| Profound Response (≥75% seizure reduction) | 56% | 3% | <0.001 |

| Seizure-Free Rate | 38% | 0% | <0.001 |

These compelling results led to its approval for the treatment of seizures associated with Dravet syndrome.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by non-linearity and significant drug-drug interactions.

Table 2: Key Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference(s) |

| Bioavailability | Well absorbed orally | |

| Time to Peak Plasma Concentration (Tmax) | 2 to 3 hours | |

| Protein Binding | Approximately 99% | |

| Metabolism | Extensively metabolized by CYP1A2, CYP2C19, and CYP3A4 | |

| Elimination Half-Life | 4.5 to 13 hours (dose-dependent) | |

| Excretion | Primarily as metabolites in the urine |

The dose-dependent, non-linear pharmacokinetics mean that an increase in dose leads to a greater than proportional increase in plasma concentration. This is likely due to the auto-inhibition of its own metabolism.

Regulatory History and Current Status

The development of this compound for Dravet syndrome was facilitated by its designation as an orphan drug.

This compound received orphan drug designation for the treatment of Dravet syndrome from the European Medicines Agency (EMA) in 2001 and marketing authorization in Europe in 2007. It was subsequently approved in Canada in 2012 and by the US Food and Drug Administration (FDA) in 2018. In 2022, the FDA expanded its approval for use in patients aged 6 months and older.

The development of this compound is a testament to the importance of targeted therapeutic strategies in modern drug development. Its journey from a failed candidate for a broad indication to a successful treatment for a rare and severe form of epilepsy highlights the value of careful clinical observation and a deep understanding of a drug's pharmacological properties. For researchers and drug development professionals, the story of this compound serves as a powerful example of how a drug with a complex mechanism of action can find its place in the therapeutic armamentarium through a dedicated and focused developmental path. Its dual mechanism of direct GABAergic modulation and indirect potentiation of other AEDs through CYP450 inhibition provides a unique therapeutic profile that has significantly improved the lives of patients with Dravet syndrome.

References

- 1. An Update on this compound Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dravetfoundation.org [dravetfoundation.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound | C14H18O3 | CID 5311454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

Stiripentol's Neuroprotective Capacity: A Technical Guide to its Mechanisms and Models of Neuronal Injury

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stiripentol (STP), an antiepileptic drug primarily indicated for the treatment of Dravet syndrome, has garnered increasing interest for its potential neuroprotective properties. Beyond its established role in seizure control, emerging evidence from various preclinical models of neuronal injury suggests that this compound may offer a therapeutic avenue for mitigating neuronal damage in a range of neurological conditions. This technical guide provides an in-depth analysis of the neuroprotective effects of this compound, detailing the experimental evidence, underlying mechanisms of action, and the specific protocols used to evaluate its efficacy. The information is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this multifaceted compound.

Core Neuroprotective Mechanisms of Action

This compound's neuroprotective effects are attributed to a combination of mechanisms that collectively reduce neuronal hyperexcitability and combat excitotoxicity. These include the potentiation of GABAergic inhibition, modulation of ion channels, and a unique influence on cellular metabolism through the inhibition of lactate dehydrogenase.

Positive Allosteric Modulation of GABAA Receptors

A primary mechanism of this compound's action is its enhancement of GABAergic neurotransmission. It acts as a positive allosteric modulator of GABAA receptors, increasing the duration of channel opening in the presence of GABA.[1][2] This potentiation of the principal inhibitory neurotransmitter system in the central nervous system leads to a reduction in neuronal excitability, a key factor in preventing seizure-induced and excitotoxic neuronal damage.

Inhibition of Lactate Dehydrogenase (LDH)

This compound has been identified as an inhibitor of lactate dehydrogenase (LDH), an enzyme crucial for the interconversion of pyruvate and lactate.[3][4] By inhibiting LDH, this compound is thought to reduce the availability of lactate as an energy substrate for hyperactive neurons, thereby decreasing their excitability.[5] This metabolic modulation represents a novel approach to neuroprotection.

Blockade of Voltage-Gated Ion Channels

This compound has been shown to block voltage-gated sodium (Na+) and T-type calcium (Ca2+) channels. Excessive influx of Na+ and Ca2+ is a hallmark of neuronal injury, leading to cytotoxic edema and the activation of apoptotic pathways. By blocking these channels, this compound can directly counteract these detrimental ionic fluxes.

Quantitative Analysis of Neuroprotective Efficacy

The following tables summarize the quantitative data from key preclinical studies demonstrating the neuroprotective effects of this compound across various models of neuronal injury.

Table 1: Neuroprotection in Oxygen-Glucose Deprivation (OGD) Model

| This compound Concentration (µM) | Neuronal Viability (% of Control) | Reference |

| 10 | Significantly increased | |

| 30 | Significantly increased | |

| 100 | Significantly increased |

Table 2: Neuroprotection against Glutamate Excitotoxicity

| This compound Concentration (µM) | Neuronal Viability (% of Control) | Reference |

| 10 | Significantly increased | |

| 30 | Significantly increased | |

| 100 | Significantly increased |

Table 3: Inhibition of T-type Calcium Channels

| Channel Subtype | IC50 (µM) | Reference |

| Cav3.1 | Not specified | |

| Cav3.2 | Not specified | |

| Cav3.3 | Higher specificity |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in this compound's neuroprotective action and a typical experimental workflow for assessing neuroprotection.

Caption: Signaling pathways of this compound's neuroprotective effects.

Caption: Experimental workflow for assessing neuroprotection in an OGD model.

Detailed Experimental Protocols

Oxygen-Glucose Deprivation (OGD) and Glutamate Excitotoxicity in Rat Cortical Cultures

This protocol is based on the methodology described by Verleye et al. (2016).

-

Cell Culture: Primary neuronal-astroglial cultures are prepared from the cerebral cortices of rat embryos. Cells are seeded on poly-L-lysine-coated plates and maintained in a neurobasal medium supplemented with B27, L-glutamine, and antibiotics.

-

Oxygen-Glucose Deprivation (OGD): After a specified number of days in vitro, the culture medium is replaced with a glucose-free Earle's balanced salt solution. The cultures are then placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 90 minutes).

-

Glutamate Excitotoxicity: Cultures are exposed to a specific concentration of glutamate (e.g., 40 µM) for a defined duration (e.g., 20 minutes) in the culture medium.

-

This compound Treatment: this compound is added to the culture medium at various concentrations (e.g., 10, 30, 100 µM) either before, during, or after the OGD or glutamate exposure to assess its protective, rescue, or restorative effects.

-

Assessment of Neuroprotection: Neuronal viability is quantified using methods such as:

-

Immunocytochemistry: Staining for neuron-specific markers (e.g., NeuN) followed by cell counting.

-

LDH Assay: Measurement of lactate dehydrogenase release into the culture medium as an indicator of cell death.

-

MTT Assay: A colorimetric assay to assess cell metabolic activity as a measure of cell viability.

-

Electrophysiological Recording of GABAA Receptor Modulation